molecular formula C13H15BrN4O2 B585528 4-Desmethoxy-4-bromo Trimethoprim-d3 CAS No. 1346600-27-8

4-Desmethoxy-4-bromo Trimethoprim-d3

Cat. No.: B585528
CAS No.: 1346600-27-8
M. Wt: 342.211
InChI Key: XJSNBPJINGRLAM-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethoxy-4-bromo Trimethoprim-d3 involves the deuteration of 4-Desmethoxy-4-bromo Trimethoprim. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Desmethoxy-4-bromo Trimethoprim-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Desmethoxy-4-bromo Trimethoprim-d3 is unique due to its stable isotopic labeling, which provides distinct advantages in analytical and research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and pharmacokinetic studies.

Biological Activity

4-Desmethoxy-4-bromo Trimethoprim-d3 (CAS No. 1346600-27-8) is a deuterated analog of trimethoprim, a well-known antibacterial agent. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to trimethoprim, featuring a bromine substitution and deuterium labeling. Its molecular formula is C14H14BrD3N3O2C_{14}H_{14}BrD_3N_3O_2, with a molecular weight of approximately 344.2 g/mol. The presence of the bromine atom may influence its biological activity and interaction with target enzymes.

The primary mechanism of action for trimethoprim and its analogs, including this compound, involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for folate metabolism, which is essential for DNA synthesis and cellular replication in bacteria. By inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it retains efficacy similar to that of trimethoprim, particularly against Gram-positive and Gram-negative bacteria. The compound's potency can be attributed to its ability to effectively bind to the active site of DHFR, thereby inhibiting its function .

Antitumor Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antitumor activity. This is likely linked to its mechanism of action against DHFR, as folate metabolism is also pivotal in cancer cell proliferation. The compound's ability to inhibit DHFR may lead to reduced availability of nucleotides necessary for DNA replication in cancer cells .

Case Studies and Experimental Data

  • Inhibition Assays : A study evaluating the DHFR inhibition capacity of various trimethoprim analogs demonstrated that this compound shows competitive inhibition with an IC50 value comparable to that of trimethoprim itself (IC50 = 55.26 µM) .
  • DNA Binding Studies : Molecular docking studies reveal that this compound binds effectively within the minor groove of DNA, suggesting potential applications as a DNA-binding agent in therapeutic contexts .

Comparative Biological Activity Table

CompoundIC50 (µM)Target EnzymeBiological Activity
Trimethoprim55.26Dihydrofolate Reductase (DHFR)Antibacterial
This compoundSimilarDihydrofolate Reductase (DHFR)Antibacterial/Antitumor
Other TMP Analog (e.g., Compound 2)0.99Dihydrofolate Reductase (DHFR)Stronger Inhibitor

Properties

IUPAC Name

5-[[3-bromo-5-methoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSNBPJINGRLAM-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1Br)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.